

Ferrichrome A producing fungal species

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An In-depth Technical Guide to **Ferrichrome A** Producing Fungal Species

Abstract

Ferrichrome A is a hydroxamate-type siderophore, a low-molecular-weight, high-affinity iron-chelating compound produced by various fungi to facilitate iron acquisition. As a member of the ferrichrome family, its unique structure, composed of a cyclic hexapeptide backbone, allows it to form a stable octahedral complex with ferric iron (Fe³⁺). This document provides a comprehensive technical overview of the fungal species known to produce **Ferrichrome A**, detailing the biosynthetic pathways, regulatory mechanisms, and experimental protocols for its production, isolation, and quantification. This guide is intended to serve as a foundational resource for researchers in microbiology, natural product chemistry, and drug development exploring the therapeutic and biotechnological potential of this potent iron chelator.

Introduction to Ferrichrome A

Siderophores are critical for the survival of many microorganisms in iron-limited environments. Iron, despite its abundance, has low bioavailability under aerobic conditions due to the formation of insoluble ferric hydroxides. Fungi secrete siderophores like **Ferrichrome A** to scavenge environmental iron and transport it into the cell.[1]

Ferrichrome A is structurally distinct from the basic ferrichrome molecule. While ferrichrome consists of a cyclic hexapeptide of three glycine and three N⁵-acetyl-N⁵-hydroxy-L-ornithine residues, **Ferrichrome A**'s hexapeptide ring is made up of one glycine, two serine, and three N⁵-hydroxyornithine residues, with the latter being acylated by trans-α-methyl-glutaconic acid.



[2] This structural variation influences its properties and biological specificity. The primary producers of **Ferrichrome A** identified to date belong to the Basidiomycota phylum.

Ferrichrome A Producing Fungal Species

While the broader ferrichrome family of siderophores is produced by a wide range of fungi, including species from the genera Aspergillus and Penicillium, the production of the specific variant **Ferrichrome A** has been confirmed in a more select group.[1][3][4]

Fungal Species	Phylum	Key References
Ustilago maydis	Basidiomycota	[2][5][6]
Omphalotus olearius	Basidiomycota	[7]

Note: Many species within Aspergillus and Penicillium are known to produce other ferrichrometype siderophores, such as ferricrocin or the parent compound ferrichrome, but are not confirmed producers of **Ferrichrome A**.[8][9][10][11][12]

Quantitative Production Data

The production of **Ferrichrome A** is tightly regulated by iron availability, with maximal yields achieved under iron-depleted conditions. While precise volumetric yields (e.g., mg/L) are not consistently reported across the literature, qualitative and relative quantitative studies confirm that the biosynthesis genes are significantly upregulated in low-iron environments. Quantification is typically performed via High-Performance Liquid Chromatography (HPLC) on culture supernatants.[5][11][13]



Parameter	Condition / Value	Species	Reference
Inducing Condition	Low-iron or iron- depleted culture medium	Ustilago maydis, Omphalotus olearius	[6][7]
Repressing Condition	Supplementation with FeSO ₄ or other iron salts	Ustilago maydis, Omphalotus olearius	[7]
Quantification Method	Reversed-Phase HPLC with UV-Vis detection (425-435 nm)	General Fungal Siderophores	[14][15]
Confirmation Method	High-Performance Liquid Chromatography- Mass Spectrometry (HPLC-MS)	Ustilago maydis	[5]

Biosynthesis and Regulation The Ferrichrome A Biosynthetic Pathway

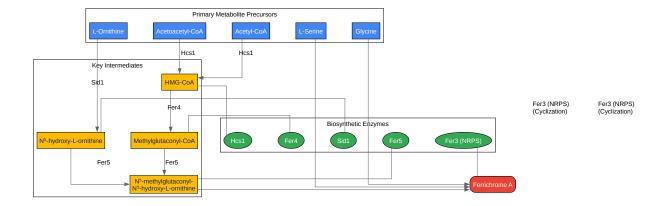
The complete biosynthetic pathway for **Ferrichrome A** has been elucidated in Ustilago maydis. It involves a series of enzymatic steps beginning with primary metabolites and culminating in a complex cyclic peptide assembled by a Non-Ribosomal Peptide Synthetase (NRPS). A homologous gene cluster has also been identified in Omphalotus olearius, suggesting a conserved mechanism.[2][5][7]

The key enzymes and precursors in U. maydis are:

- Hcs1: Hydroxymethyl glutaryl (HMG)-CoA synthase.
- Fer4: Enoyl-CoA hydratase.
- Sid1: Ornithine monooxygenase.



- Fer5: Hydroxyornithine acylase.
- Fer3: A multi-domain Non-Ribosomal Peptide Synthetase (NRPS).



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Fig. 1: Biosynthetic pathway of Ferrichrome A in Ustilago maydis.

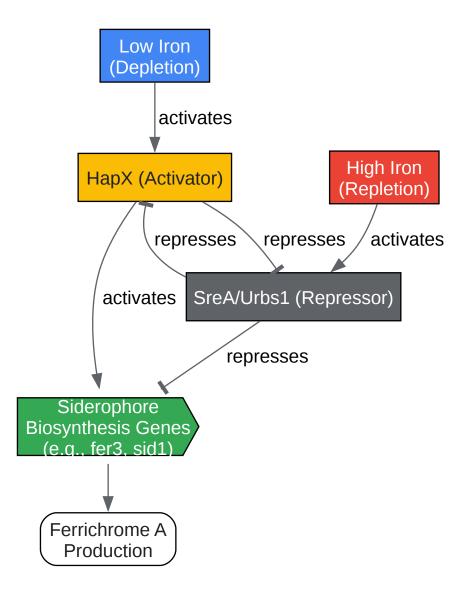
Iron-Dependent Regulation of Biosynthesis

Siderophore biosynthesis is tightly controlled to maintain iron homeostasis and prevent toxicity from iron overload. In fungi, this regulation is primarily managed at the transcriptional level by a



negative feedback loop involving a GATA-type repressor (SreA in Aspergillus, Urbs1 in Ustilago) and a bZIP transcription factor (HapX).[8]

- Under Iron-Depleted Conditions: HapX is active, repressing the expression of the SreA/Urbs1 repressor. HapX also acts as an activator for siderophore biosynthesis genes, leading to the production of **Ferrichrome A**.
- Under Iron-Replete Conditions: Iron binds to SreA/Urbs1, activating it. The active repressor then downregulates the expression of both HapX and the siderophore biosynthetic genes, shutting down production.



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Fig. 2: Transcriptional regulation of siderophore biosynthesis by iron.



Experimental Protocols

The following sections outline generalized protocols for the production, purification, and analysis of **Ferrichrome A**, compiled from methodologies reported for various fungal siderophores.

Protocol 1: Fungal Cultivation for Ferrichrome A Production

This protocol aims to induce siderophore production by creating an iron-deficient environment.

- Pre-culture Preparation:
 - Inoculate the fungal strain (e.g., Ustilago maydis) into 50 mL of iron-replete medium (e.g., YEPS: 1% yeast extract, 1% peptone, 1% sucrose).
 - Incubate at 28°C with shaking (200 rpm) for 24-48 hours to generate sufficient biomass.
- Iron-Depleted Culture:
 - Prepare a defined, low-iron minimal medium. All glassware must be acid-washed to remove trace iron. A suitable medium could be a modified Grimm-Allen medium containing glucose (20 g/L), asparagine (2 g/L), KH₂PO₄ (0.5 g/L), MgSO₄·7H₂O (0.2 g/L), and trace elements (excluding iron).
 - Harvest the cells from the pre-culture by centrifugation (4,000 x g, 10 min).
 - Wash the cell pellet twice with sterile, iron-free water to remove residual iron-replete medium.
 - Inoculate 1 L of the low-iron medium with the washed cell pellet to an initial OD600 of 0.1.
 - Incubate at 28°C with vigorous shaking (200 rpm) for 3-5 days. Siderophore production typically peaks in the late-log to stationary phase.

Protocol 2: Extraction and Purification of Ferrichrome A



This protocol uses solid-phase extraction, a common and effective method for isolating neutral siderophores like ferrichromes.[15][16]

• Supernatant Preparation:

- Harvest the culture by centrifugation (8,000 x g, 15 min) to pellet the fungal biomass.
- \circ Collect the supernatant and filter it through a 0.45 μm filter to remove any remaining cells and debris.

Solid-Phase Extraction (SPE):

- Pack a chromatography column with Amberlite XAD-4 or a similar polystyrene resin. The bed volume should be approximately 5-10% of the supernatant volume.
- Equilibrate the column by washing with two bed volumes of methanol, followed by three bed volumes of deionized water.
- Load the filtered supernatant onto the column at a slow flow rate (e.g., 2-3 mL/min). The siderophore-iron complex will appear as a brownish band binding to the resin.
- Wash the column with five bed volumes of deionized water to remove salts and unbound polar metabolites.

· Elution and Concentration:

- Elute the bound siderophores with 50-100% methanol. Collect the colored fractions.
- Pool the siderophore-containing fractions and remove the methanol using a rotary evaporator under reduced pressure.
- Lyophilize the remaining aqueous solution to obtain a crude siderophore powder.

Protocol 3: HPLC Quantification

This protocol provides a method for the separation and quantification of the ferric-**Ferrichrome**A complex.[14]



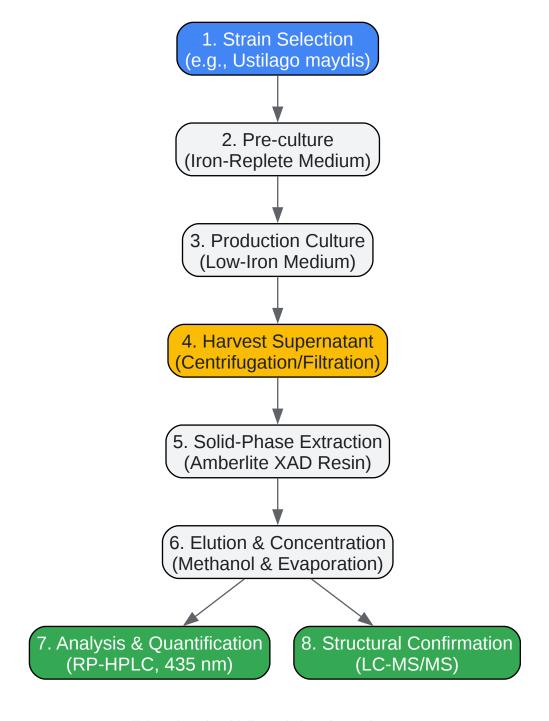
Sample Preparation:

- Reconstitute the crude siderophore powder in a known volume of 50% methanol.
- Ensure the sample is saturated with iron by adding a small excess of FeCl₃ or FeSO₄
 solution to convert all siderophores to their ferri-form, which is chromatically active.
- Filter the sample through a 0.22 μm syringe filter before injection.
- Chromatographic Conditions:
 - System: HPLC with a photodiode array (PDA) or UV-Vis detector.
 - Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm particle size).
 - Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
 - Mobile Phase B: Acetonitrile with 0.1% TFA.
 - Gradient: A linear gradient from 5% B to 95% B over 30 minutes.
 - Flow Rate: 1.0 mL/min.
 - Detection: Monitor at 435 nm, the characteristic absorbance maximum for hydroxamateiron complexes.
 - Quantification: Generate a standard curve using a purified Ferrichrome A standard of known concentration to quantify the amount in the sample based on peak area.

Experimental and Analytical Workflow

The overall process from fungal culture to analysis can be visualized as a sequential workflow.





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Fig. 3: General workflow for **Ferrichrome A** production and analysis.

Conclusion

Ferrichrome A represents a structurally distinct member of the ferrichrome siderophore family, with confirmed production by basidiomycete fungi such as Ustilago maydis and Omphalotus olearius. Its biosynthesis is tightly regulated by iron availability, making iron-depleted



fermentation a prerequisite for its production. The protocols and pathways detailed in this guide provide a robust framework for researchers to culture these fungi, isolate the target compound, and perform quantitative analysis. Further investigation into the unique biological activities of **Ferrichrome A** may unlock new opportunities in drug development, particularly in the design of novel antifungal agents or iron-delivery systems.

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